molecular formula C19H23N3O3 B2480354 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2034498-07-0

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2480354
CAS No.: 2034498-07-0
M. Wt: 341.411
InChI Key: LPBMBZCMNLTKED-UHFFFAOYSA-N
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Description

"2-{[1-(4-Ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine" is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. Attached to the pyrimidine ring via an ether linkage is a pyrrolidin-3-yl moiety, which is further functionalized with a 4-ethoxybenzoyl group. While the exact pharmacological profile of this compound remains under investigation, its synthesis likely involves multi-step reactions, including coupling of the pyrrolidine-ether intermediate with the pyrimidine ring under acidic or catalytic conditions .

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-24-16-7-5-15(6-8-16)18(23)22-10-9-17(12-22)25-19-20-13(2)11-14(3)21-19/h5-8,11,17H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMBZCMNLTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring using 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Coupling of the Pyrrolidine and Pyrimidine Rings: This final step involves the coupling of the pyrrolidine and pyrimidine rings through an ether linkage, typically using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4,6-dimethylpyrimidine derivatives, which are widely studied for their bioactivity. Below is a detailed comparison with structurally related analogs, focusing on synthesis, substituents, and functional implications.

Key Findings and Contrasts

Structural Complexity: The target compound features a pyrrolidine-ether linkage and ethoxybenzoyl group, distinguishing it from analogs like 4 and 6, which incorporate pyrazole rings and hydroxyl groups.

Synthetic Routes: While analogs 4 and 6 are synthesized via hydrazine-mediated cyclization and condensation , the target compound likely requires orthogonal strategies, such as Mitsunobu or nucleophilic substitution for ether bond formation, followed by benzoylation. This difference highlights the need for tailored reaction conditions to accommodate bulky substituents.

Functional Implications: The ethoxybenzoyl-pyrrolidine group in the target compound introduces steric bulk and conformational rigidity, which could influence binding to biological targets. In contrast, the pyrazole-hydroxyl motifs in 4 and 6 may favor metal chelation or hydrogen-bond donor interactions .

Bioactivity Considerations: Compounds like 6 exhibit activity in antimicrobial assays due to their aryl/heteroaryl substituents .

Biological Activity

The compound 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O3C_{17}H_{22}N_2O_3, and it features a pyrimidine ring substituted with a pyrrolidinyl ether and an ethoxybenzoyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Effects : Many pyrimidine derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Activity : Pyrimidine compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Neurological Effects : Some derivatives show promise in treating neurological conditions due to their ability to cross the blood-brain barrier.

While specific data on the mechanism of action for this compound is limited, it can be inferred from related studies that it may interact with various biological pathways:

  • Enzyme Inhibition : Compounds similar in structure often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The presence of the pyrrolidine moiety may influence neurotransmitter receptors, potentially contributing to neuropharmacological effects.

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrimidine derivatives, demonstrating that certain modifications could enhance cytotoxicity against cancer cell lines. The compound's structure suggests it could similarly induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Neuropharmacological Effects : In a comparative study on pyrrolidine derivatives, researchers found that modifications to the ethoxybenzoyl group significantly impacted binding affinity to dopamine receptors. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : A recent investigation into related compounds highlighted their effectiveness against Gram-positive bacteria. The ethoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrimidine derivativesInduction of apoptosis in cancer cell lines
AntimicrobialEthoxybenzoyl derivativesEffective against Gram-positive bacteria
NeurologicalPyrrolidine derivativesModulation of dopamine receptors

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